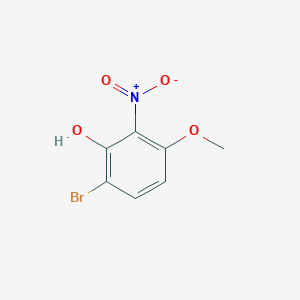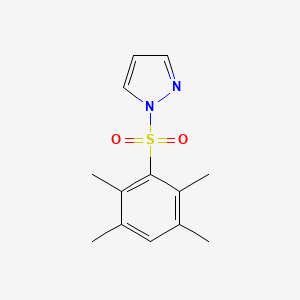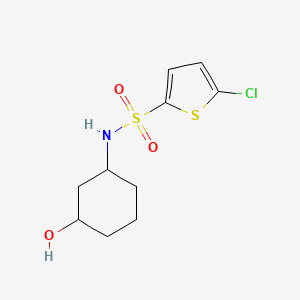
(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol” is a chemical compound with the CAS number 1511203-24-9 . It has a molecular weight of 182.22 and a molecular formula of C9H14N2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2/c1-9(2,13-3)8-10-5-4-7(6-12)11-8/h4-5,12H,6H2,1-3H3 . This indicates the compound’s molecular structure and how the atoms are arranged.Physical And Chemical Properties Analysis
The compound is stored at room temperature . It has a molecular weight of 182.22 and a molecular formula of C9H14N2O2 . The boiling point is not specified .Scientific Research Applications
In Situ Ligand Synthesis in Metal Clusters
A study demonstrates the use of a compound similar to (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol in the nucleophilic addition reactions, which plays a role in in situ ligand synthesis during the formation of a unique heterotetranuclear metal cluster. This research highlights the compound's utility in facilitating the synthesis of complex metal clusters with potential applications in materials science (Zheng & Hu, 2021).
Synthesis of Heterocyclic Compounds
Research has shown that derivatives of pyrimidine, similar to the subject compound, are involved in reactions with other chemicals to form new heterocyclic compounds. These reactions and the resultant compounds have significance in various fields of chemistry, particularly in the synthesis of complex molecules (Vas’kevich et al., 2004).
Synthesis and Structural Investigation
Another study utilized pyrimidine derivatives for the synthesis and structural investigation of certain compounds, demonstrating the role of these molecules in the field of crystallography and molecular design (Akkurt et al., 2003).
Development of PET Imaging Agents
A 2017 study involved the synthesis of a compound related to this compound for potential use in PET imaging for Parkinson's disease. This research highlights the potential medical imaging applications of such compounds (Wang et al., 2017).
Catalytic Amination Studies
In a study focusing on catalytic amination, a similar methoxypropane compound was investigated, highlighting its role in chemical reactions important in industrial and pharmaceutical chemistry (Bassili & Baiker, 1990).
Structural Analysis of Fungicides
A crystallographic study on a pyrimidine fungicide structurally related to the compound has been conducted. This research is crucial for understanding the structural aspects of such compounds, which is vital in the development of effective fungicides (Kang et al., 2015).
Application in Organic Synthesis
Research demonstrates the use of 4-arylated pyrimidin-2-yl tosylate derivatives, which are structurally similar, in organic synthesis, particularly in creating functionalized pyrimidines. This has broad implications in the field of organic chemistry and drug development (Quan et al., 2015).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements are not specified . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
[2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,13-3)8-10-5-4-7(6-12)11-8/h4-5,12H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSRLGQRMKBEKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=N1)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1511203-24-9 |
Source


|
| Record name | (2-(2-methoxypropan-2-yl)pyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2376537.png)


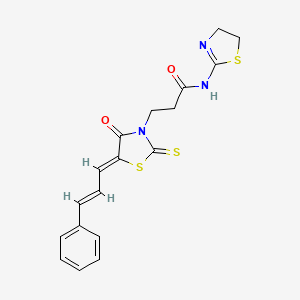

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376543.png)
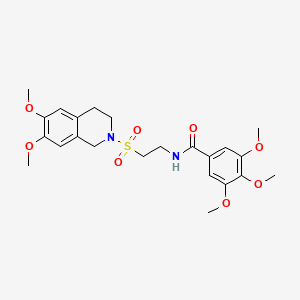

![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(4-methylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2376548.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2376549.png)
![11-Benzyl-6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B2376553.png)
